molecular formula C20H21ClN2O4 B11148249 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11148249
M. Wt: 388.8 g/mol
InChI Key: HJTWSZMJAHPRDF-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNOCl

    IUPAC Name: this compound

Preparation Methods

The synthetic routes to this compound involve several steps. One possible method includes the Fischer indole synthesis, which combines an indole moiety with a benzamide. specific reaction conditions and industrial production methods would require further investigation .

Chemical Reactions Analysis

    Reactivity: N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide may undergo various reactions, such as oxidation, reduction, and substitution.

    Common Reagents: Depending on the desired transformation, reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., Grignard reagents) could be employed.

    Major Products: These reactions can lead to diverse products, including derivatives of the indole ring or modified benzamide structures.

Scientific Research Applications

    Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal its pharmacological properties.

    Medicine: Could it serve as a lead compound for drug development? Its bioactivity against specific targets warrants exploration.

    Industry: Perhaps it has applications in materials science or as a chemical intermediate.

Mechanism of Action

  • The compound likely interacts with cellular components, affecting signaling pathways or enzymatic processes.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other indole-based compounds.

    Similar Compounds: Explore related structures, such as other indole derivatives or benzamides.

Properties

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H21ClN2O4/c1-25-17-10-14(11-18(26-2)19(17)27-3)20(24)22-7-9-23-8-6-13-4-5-15(21)12-16(13)23/h4-6,8,10-12H,7,9H2,1-3H3,(H,22,24)

InChI Key

HJTWSZMJAHPRDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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